
4H-1-Benzopyran-4-one, 5-hydroxy-2,7-dimethyl-3-(4-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of thiazole derivatives and chromone precursors in the presence of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure efficient and selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of substituted chromone derivatives.
Scientific Research Applications
5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its biological activities may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2,7-dimethyl-4H-chromen-4-one
- 2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one
- 5-hydroxy-3-(thiazol-4-yl)-4H-chromen-4-one
Uniqueness
5-hydroxy-2,7-dimethyl-3-(thiazol-4-yl)-4H-chromen-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
53452-92-9 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
5-hydroxy-2,7-dimethyl-3-(1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C14H11NO3S/c1-7-3-10(16)13-11(4-7)18-8(2)12(14(13)17)9-5-19-6-15-9/h3-6,16H,1-2H3 |
InChI Key |
SWSGVBLQEWDBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=C(C2=O)C3=CSC=N3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



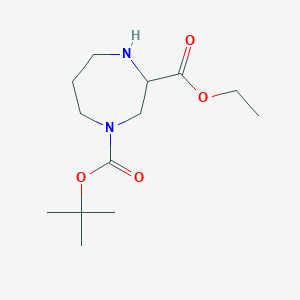

![6-Amino-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11845003.png)

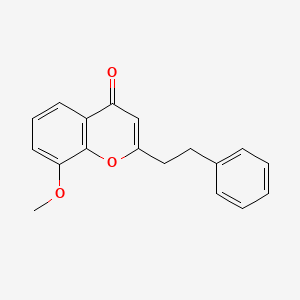
![(3S,6R)-5-[(tert-butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B11845025.png)

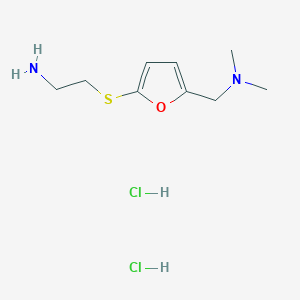
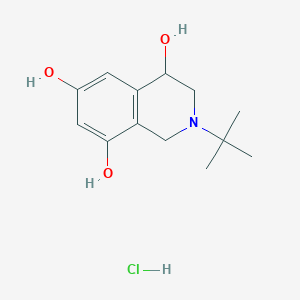
![2-Hydroxy-5-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B11845051.png)
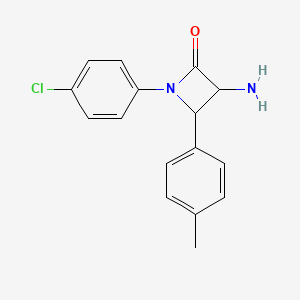
![3-bromo-5-phenyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B11845059.png)
![2-[(4-Oxo-4H-1-benzopyran-2-yl)methyl]benzoic acid](/img/structure/B11845063.png)
